molecular formula C20H28D4O4 B1164635 12-epi Leukotriene B4-d4

12-epi Leukotriene B4-d4

Cat. No.: B1164635
M. Wt: 340.5
InChI Key: VNYSSYRCGWBHLG-WQNOCAEQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-epi Leukotriene B4-d4 (12-epi LTB4-d4) contains four deuterium atoms at the 6, 7, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 12-epi LTB4 by GC- or LC-mass spectrometry. 12-epi LTB4 is the “unnatural” 12(S) epimer of LTB4. 12-epi LTB4 does not appear in any measurable amount in the LTB4 isomers produced by non-enzymatic hydrolysis of LTA4. There are no published reports on the biological activity of 12-epi LTB4.

Scientific Research Applications

Role in Inflammation and Immune Responses

12-epi Leukotriene B4-d4 is closely related to leukotrienes which are significant in inflammation and immune responses. Leukotrienes, including Leukotriene B4, are formed from arachidonic acid and play a key role in hypersensitivity reactions and inflammation. Leukotriene B4, in particular, has been found to cause the adhesion and chemotactic movement of leukocytes and stimulate enzyme release and superoxide generation in neutrophils (Samuelsson, 1983).

Impact on Human T Lymphocytes

Leukotriene B4 exhibits a specific suppressive effect on human T lymphocytes. It inhibits the capacity of PHA-stimulated human T lymphocytes to generate LIF activity and proliferate (Payan & Goetzl, 1983).

Chemotactic Activity and Receptor Specificity

Studies have shown that leukotrienes, including this compound, exhibit chemotactic activity. However, their activity and receptor specificity are highly dependent on the stereochemistry of the molecule. Modifications in the molecule can significantly alter its chemotactic effectiveness (Dahinden, Clancy & Hugli, 1984).

Role in Psoriasis and Epidermal Proliferation

Leukotriene B4 and its derivatives have been studied in the context of skin diseases like psoriasis. Their influence on DNA synthesis in human epidermal keratinocytes indicates a potential role in skin inflammation and abnormal epidermal growth, which are key features in psoriasis (Kragballe, Desjarlais & Voorhees, 1985).

Involvement in Kidney Function and Glomerulonephritis

Leukotriene B4, closely related to this compound, is a major factor in the development of glomerulonephritis, a type of kidney disease. Its production correlates with the activity of polymorphonuclear cells, influencing kidney function and potentially exacerbating kidney diseases (Yared et al., 1991).

Enzymatic Regulation and Inactivation

Enzymatic pathways play a crucial role in regulating the activity of leukotrienes, including the inactivation of Leukotriene B4. This regulation is vital for maintaining balance in inflammatory responses (Yokomizo et al., 1993).

Properties

Molecular Formula

C20H28D4O4

Molecular Weight

340.5

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1/i6D,9D,11D,15D

InChI Key

VNYSSYRCGWBHLG-WQNOCAEQSA-N

SMILES

CCCCC/C([2H])=C([2H])C[C@H](O)/C=C/C=C/C([2H])=C([2H])[C@@H](O)CCCC(O)=O

Synonyms

12-epi LTB4-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-epi Leukotriene B4-d4
Reactant of Route 2
12-epi Leukotriene B4-d4
Reactant of Route 3
12-epi Leukotriene B4-d4
Reactant of Route 4
12-epi Leukotriene B4-d4
Reactant of Route 5
12-epi Leukotriene B4-d4
Reactant of Route 6
12-epi Leukotriene B4-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.